molecular formula C11H13NO3 B15355020 N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

Cat. No.: B15355020
M. Wt: 207.23 g/mol
InChI Key: YGSAIFSBLIYVFV-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) and methyl iodide (CH₃I).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can introduce various functional groups, such as methoxy or methyl groups, into the compound.

Scientific Research Applications

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is similar to other benzofuran derivatives, such as 2,3-dihydrobenzofuran and 1-benzofuran-7-carboxamide. its unique structural features, including the presence of methoxy and methyl groups, contribute to its distinct properties and potential applications. These differences may influence its reactivity, biological activity, and suitability for various uses.

Comparison with Similar Compounds

  • 2,3-Dihydrobenzofuran

  • 1-Benzofuran-7-carboxamide

  • 2,3-Dihydro-1-benzofuran-7-carboxylic acid

  • N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C11H13NO3/c1-12(14-2)11(13)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3

InChI Key

YGSAIFSBLIYVFV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC2=C1OCC2)OC

Origin of Product

United States

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